![molecular formula C23H20N4O5 B3000436 1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941907-62-6](/img/structure/B3000436.png)

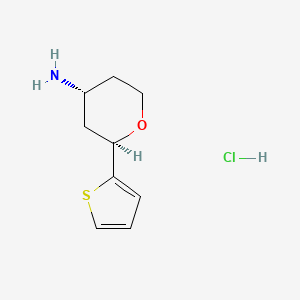

1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

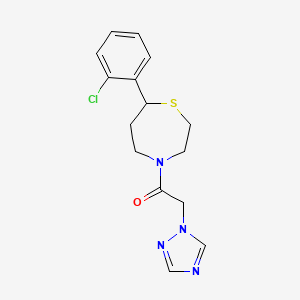

The synthesis of pyrido[3,2-d]pyrimidine derivatives has been explored through various methods. For instance, a water-mediated, catalyst-free method has been developed for synthesizing functionalized pyrimidine derivatives, which is characterized by its operational simplicity and avoidance of toxic solvents . Another approach involves the reaction of p-(dimethylamino)benzaldehyde with 2-acylmethyl-1H-benzimidazoles and 6-amino-1,3-dimethylpyrimidino-2,4(1H,3H)-dione, leading to the formation of pyrido[2,3-d]pyrimidino derivatives . Additionally, a one-step preparation of the pyrido[3,4-d]pyrimidine ring system has been reported, which involves the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines .

Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidine derivatives can be complex, with potential for various tautomeric forms. For example, adducts of dimedone and phenalen-1,3-dione with pyridinecarboxaldehyde exhibit enol-enol and ring-chain tautomerism, as well as strong hydrogen bonding and

Aplicaciones Científicas De Investigación

Synthesis and Properties

1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, as part of the pyridopyrimidines family, has been involved in various synthesis and property studies. Research by Gelling and Wibberley (1969) focused on the preparation of different pyrido[3,4-d]pyrimidines from 3-aminopyridine-4-carboxylic acids, highlighting the compound's versatility in organic synthesis (Gelling & Wibberley, 1969).

Domino Knoevenagel Condensation-Michael Addition-Cyclization

Ahadi et al. (2014) explored a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, demonstrating the compound's role in eco-friendly chemistry and its potential for diverse chemical transformations (Ahadi et al., 2014).

Urease Inhibition Activity

Rauf et al. (2010) investigated the compound's derivatives for urease inhibition activity, indicating its potential application in biochemical studies and drug discovery (Rauf et al., 2010).

ADME Properties

A study by Jatczak et al. (2014) on the compound's derivatives showcased significant variation in biopharmaceutical properties, suggesting its utility in pharmacokinetic research and drug development (Jatczak et al., 2014).

Molecular and Crystal Structures

Trilleras et al. (2009) analyzed the molecular and crystal structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, providing insights into its physical chemistry and applications in material science (Trilleras et al., 2009).

Propiedades

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5/c1-31-19-9-8-15(12-20(19)32-2)18(28)14-26-17-7-5-11-25-21(17)22(29)27(23(26)30)13-16-6-3-4-10-24-16/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQKQYMSEAAGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B3000355.png)

![N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3000356.png)

![N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

![6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B3000364.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3000369.png)